

An In-depth Technical Guide to N-Benzylacetamide

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Compound of Interest

Compound Name: N-Benzylacetamide

Cat. No.: B110321

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This technical guide provides a comprehensive overview of the chemical and physical properties of **N-Benzylacetamide**, tailored for researchers, scientists, and professionals in drug development. The document details its molecular characteristics and outlines a standard experimental protocol for its synthesis.

Core Molecular Data

N-Benzylacetamide is a chemical compound with established properties that are crucial for its application in research and development. The following table summarizes its key quantitative data.

Property	Value	Reference
Molecular Formula	C9H11NO	[1][2][3][4][5][6]
Molecular Weight	149.19 g/mol	[1][2][3][4][5][6][7][8]
CAS Number	588-46-5	[1][2][3][4][7]
Melting Point	59-63 °C	[8]
Boiling Point	157°C/2mmHg	[7]
Physical State	Solid	[4]

Synthesis of N-Benzylacetamide: An Experimental Protocol

The following is a detailed methodology for the synthesis of **N-Benzylacetamide**, a common procedure in organic chemistry laboratories.

Objective: To synthesize **N-Benzylacetamide** from benzylamine and acetic anhydride.

Materials:

- Benzylamine
- Acetic anhydride
- Sodium hydroxide (NaOH) solution (10%)
- Hydrochloric acid (HCl) solution (10%)
- Water (distilled)
- Ice bath
- Magnetic stirrer and stir bar
- Beakers and Erlenmeyer flasks
- Separatory funnel
- Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

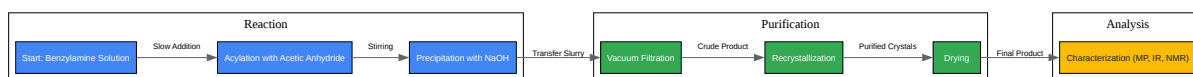
Procedure:

- **Reaction Setup:** In a 100 mL Erlenmeyer flask, dissolve a known amount of benzylamine in a suitable volume of water. Place the flask in an ice bath and begin stirring with a magnetic stirrer.

- **Acylation:** Slowly add a molar equivalent of acetic anhydride to the cooled benzylamine solution. The addition should be dropwise to control the exothermic reaction.
- **Neutralization and Precipitation:** After the addition of acetic anhydride is complete, continue stirring in the ice bath for approximately 30 minutes. Slowly add 10% sodium hydroxide solution until the solution is basic to litmus paper. This will precipitate the crude **N-Benzylacetamide**.
- **Isolation of Crude Product:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and salts.
- **Purification by Recrystallization:** Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Add water dropwise to the hot ethanol solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- **Final Product Collection and Drying:** Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the crystals in a desiccator or a vacuum oven at a low temperature.
- **Characterization:** Determine the melting point of the purified **N-Benzylacetamide** and compare it to the literature value. Further characterization can be performed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol described above.



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